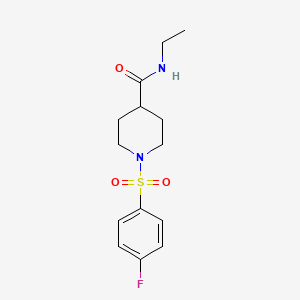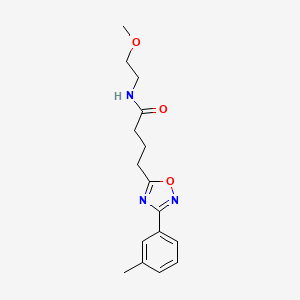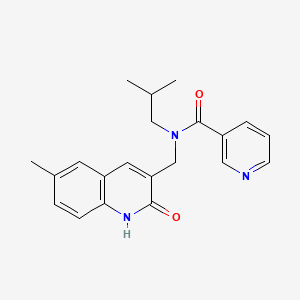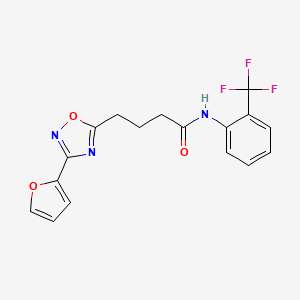
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as FTOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. FTOB is a synthetic compound that has been used to study the mechanisms of various biological processes. In
作用机制
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide works by selectively blocking specific ion channels and receptors in cells. It has been shown to block the TRPV1 ion channel, which is involved in pain and inflammation, as well as the P2X7 receptor, which is involved in immune responses. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to activate the GPR40 receptor, which is involved in glucose metabolism. Its ability to selectively target these channels and receptors makes it a valuable tool in studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to have various biochemical and physiological effects in cells. It has been shown to reduce pain and inflammation by blocking the TRPV1 ion channel. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to modulate immune responses by blocking the P2X7 receptor. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to improve glucose metabolism by activating the GPR40 receptor. These effects make 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide a valuable tool in studying the mechanisms of various biological processes.
实验室实验的优点和局限性
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized with high yield and purity. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is also highly selective, which allows for the specific targeting of ion channels and receptors in cells. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other ion channels and receptors. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide may have limited solubility in certain experimental conditions.
未来方向
There are several future directions for the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research. One potential direction is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide analogs with improved selectivity and potency. Another direction is the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in the development of new drugs for pain, inflammation, and neurological disorders. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide could be used to study the mechanisms of other diseases, such as cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in scientific research. Its ability to selectively target specific ion channels and receptors in cells has made it a valuable tool in studying the mechanisms of various biological processes. While 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments, it also has limitations. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
合成方法
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is synthesized through the reaction of 2-(trifluoromethyl)phenylacetic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butanoyl chloride and purified through column chromatography. This method has been used to synthesize 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide with high yield and purity.
科学研究应用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors in cells. It has been used to study the mechanisms of pain, inflammation, and neurological disorders. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been used in studies related to cancer, cardiovascular disease, and diabetes. Its ability to selectively target specific ion channels and receptors has made it a valuable tool in scientific research.
属性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-5-1-2-6-12(11)21-14(24)8-3-9-15-22-16(23-26-15)13-7-4-10-25-13/h1-2,4-7,10H,3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHFIBQTOPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

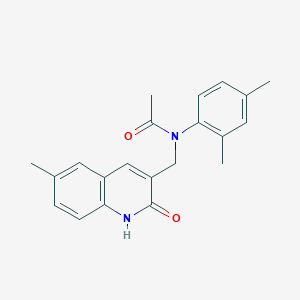



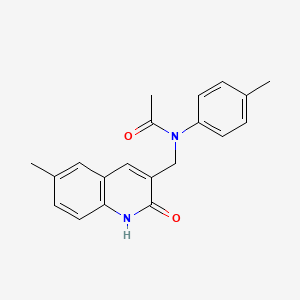
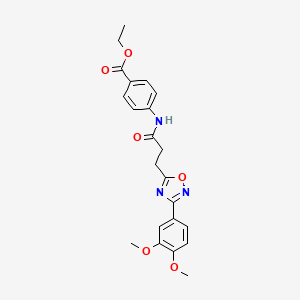

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

